N-{2-[(diphenylmethyl)sulfanyl]-1,3-benzothiazol-6-yl}propanamide
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Overview
Description
N-{2-[(diphenylmethyl)sulfanyl]-1,3-benzothiazol-6-yl}propanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzothiazole ring, a diphenylmethyl group, and a propanamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(diphenylmethyl)sulfanyl]-1,3-benzothiazol-6-yl}propanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of Diphenylmethyl Group: The diphenylmethyl group is introduced via a nucleophilic substitution reaction, where a diphenylmethyl halide reacts with the benzothiazole intermediate.
Attachment of Propanamide Moiety: The final step involves the acylation of the benzothiazole intermediate with a propanoyl chloride or anhydride to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(diphenylmethyl)sulfanyl]-1,3-benzothiazol-6-yl}propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the carbonyl group to an alcohol.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzothiazole ring or the diphenylmethyl group, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halides, acids, bases, and other nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.
Scientific Research Applications
N-{2-[(diphenylmethyl)sulfanyl]-1,3-benzothiazol-6-yl}propanamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.
Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of N-{2-[(diphenylmethyl)sulfanyl]-1,3-benzothiazol-6-yl}propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-[(diphenylmethyl)sulfanyl]-N-hydroxyacetamide
- 2-{[5-(diphenylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(pyrazin-2-yl)acetamide
Uniqueness
N-{2-[(diphenylmethyl)sulfanyl]-1,3-benzothiazol-6-yl}propanamide is unique due to its specific combination of structural features, including the benzothiazole ring, diphenylmethyl group, and propanamide moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C23H20N2OS2 |
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Molecular Weight |
404.6 g/mol |
IUPAC Name |
N-(2-benzhydrylsulfanyl-1,3-benzothiazol-6-yl)propanamide |
InChI |
InChI=1S/C23H20N2OS2/c1-2-21(26)24-18-13-14-19-20(15-18)27-23(25-19)28-22(16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-15,22H,2H2,1H3,(H,24,26) |
InChI Key |
AEZXYJZBHGFUHV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=CC2=C(C=C1)N=C(S2)SC(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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